4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Overview
Description
4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.141578849 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
4-(3,5-Dimethylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione and its derivatives have been investigated for their antiviral properties. A study by Селиванов et al. (2017) demonstrated pronounced antiviral activity against the smallpox vaccine virus. Another study by Selivanov et al. (2019) showed notable antiviral activities against the Vaccinia virus with specific derivatives of this compound.
Synthetic Applications
In the field of synthetic chemistry, this compound has been utilized for various synthesis processes. Maki et al. (1993) explored its use in synthesizing tricyclo[5.4.0.01,5]undec-9-ene-8,11-diones. Similarly, Asahi & Nishino (2008) conducted a study involving the manganese(III)-induced oxidative cyclization of related compounds.
Spectroscopic and Structural Analysis
The compound has been a subject of interest for spectroscopic and structural analysis in various studies. For instance, Ihlefeld & Margaretha (1992) investigated the photochemical reactivity of its derivatives. Additionally, Edwards, Lautens, & Lough (1996) studied the structures of cycloaddition adducts involving this compound.
Antineoplastic Potential
The compound's derivatives have been evaluated for potential antineoplastic (anti-cancer) activities. For example, Koebel, Needham, & Blanton (1975) synthesized derivatives aiming to explore their antitumor activity.
Protective Agents in Peptide Synthesis
In peptide synthesis, derivatives of this compound have been used as protective agents. Halpern & James (1964) demonstrated the use of dimedone derivatives in this context, highlighting its utility in organic synthesis.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-9-5-10(2)7-11(6-9)20-18(21)16-12-3-4-13(15-8-14(12)15)17(16)19(20)22/h3-7,12-17H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZBMAFHMCJSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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